2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The triazolopyridazine core of the molecule is a fused ring system that includes a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a pyridazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms). This core is substituted with various groups, which can greatly influence the molecule’s properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing difluoromethylsulfonyl group and the electron-donating methoxy group. The presence of these groups could make the molecule susceptible to various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the difluoromethylsulfonyl group could increase the compound’s polarity, potentially affecting its solubility and stability .Scientific Research Applications
Herbicidal Activity
Compounds related to "2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" have been investigated for their herbicidal activities. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003). This showcases the potential utility of these compounds in agricultural practices to control unwanted flora with minimal environmental impact.
Antiproliferative Activity
Derivatives of "this compound" have been explored for their antiproliferative activities. A study highlighted a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrating inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011). Such findings indicate the potential therapeutic applications of these compounds in cancer research and treatment.
Insecticidal Properties
The investigation into novel sulfonamide thiazole derivatives incorporating the triazolo[4,3-b]pyridazine moiety has revealed significant insecticidal properties against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020). This underscores the potential of these compounds in developing safer and more efficient insecticides for agricultural use.
Molecular Docking Studies
Compounds containing the triazolo[4,3-b]pyridazine moiety have also been subjected to molecular docking studies to explore their binding affinities towards various biological targets. Such studies are crucial in drug discovery and development, providing insights into the potential therapeutic applications of these compounds (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibit enzymes likeshikimate dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Mode of Action
Based on the structural similarity to other 1,2,4-triazolo derivatives, it can be hypothesized that this compound may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If we consider the potential inhibition of shikimate dehydrogenase, this would impact theshikimate pathway , which is involved in the biosynthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that they could have favorable binding affinities and druggability .
Result of Action
Based on the potential inhibition of shikimate dehydrogenase, it could lead to a disruption in the biosynthesis of aromatic compounds, potentially impacting cellular functions .
Future Directions
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O4S/c1-26-13-7-6-11-19-20-12(22(11)21-13)8-18-14(23)9-4-2-3-5-10(9)27(24,25)15(16)17/h2-7,15H,8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXJYRWQPHGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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